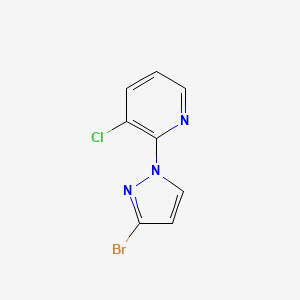

2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine

Vue d'ensemble

Description

Synthesis Analysis

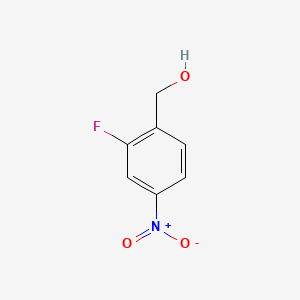

The synthesis of related compounds involves multiple steps, starting from basic precursors to more complex structures. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another synthesis route for a related compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, involves nucleophilic substitution with aqueous hydrazine, cyclization, esterification, bromination, dehydrogenation, and hydrolysis . These methods provide a framework for the synthesis of "2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine" by indicating the potential intermediates and reactions that could be involved.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques such as IR, 1H NMR, and HRMS . These techniques are crucial for verifying the identity and purity of the compounds. The molecular structure analysis ensures that the desired compound has been synthesized and that its structure corresponds to the expected chemical formula and bonding arrangement.

Chemical Reactions Analysis

The papers discuss the conversion of synthesized compounds into other derivatives, which is indicative of their reactivity and potential for further chemical transformations. For example, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine serves as a precursor to a range of new tridentate ligands for transition metals, functionalized at the pyridine ring . This demonstrates the versatility of the pyrazole-pyridine compounds in chemical reactions, which could be extrapolated to "2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine" for its potential reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as their insecticidal and fungicidal activities, are evaluated using specific tests like the larvicidal test against oriental armyworm and the mycelium growth rate method . Additionally, the optical properties, including UV-vis absorption and fluorescence spectral characteristics, are investigated to understand the electronic structure and behavior of these compounds under various conditions . These analyses provide a comprehensive understanding of how the compounds might behave in different environments and their potential applications.

Applications De Recherche Scientifique

Photoreactions and Proton Transfer

Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have demonstrated their ability to undergo various photoreactions and proton transfers. These compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in hydrogen-bonded complexes. These processes are significant in understanding the photophysical behavior of these compounds, making them potential candidates for application in photochemical sensors, switches, and other optoelectronic devices (Vetokhina et al., 2012).

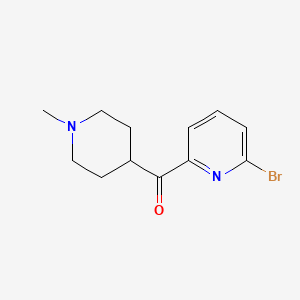

Insecticide Intermediate Synthesis

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a closely related compound, has been identified as an important intermediate in the synthesis of chlorantraniliprole, a new insecticide. This showcases the compound's relevance in developing pest control solutions, highlighting the chemical's role in synthesizing agriculturally significant products (Niu Wen-bo, 2011).

Coordination Chemistry and Catalysis

The coordination chemistry of pyrazolylpyridines, including derivatives similar to 2-(3-bromo-pyrazol-1-yl)-3-chloro-pyridine, has been extensively studied. These compounds serve as versatile ligands, forming complexes with various metals. Such complexes are useful in catalysis, luminescent materials for biological sensing, and studies of thermal and photochemical spin-state transitions. This indicates the compound's potential utility in developing new catalytic systems and materials for sensing and electronic applications (Halcrow, 2005).

Biological Activity

Derivatives of 2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine have been synthesized and shown to possess significant biological activities. For example, compounds synthesized using this structure have demonstrated good fungicidal and antiviral activities against tobacco mosaic virus. This highlights the compound's potential in the development of new antiviral and antifungal agents, contributing to the pharmaceutical and agricultural sectors (Li et al., 2015).

Propriétés

IUPAC Name |

2-(3-bromopyrazol-1-yl)-3-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-7-3-5-13(12-7)8-6(10)2-1-4-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUVEMGREZOAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC(=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257867 | |

| Record name | 2-(3-Bromo-1H-pyrazol-1-yl)-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine | |

CAS RN |

500011-85-8 | |

| Record name | 2-(3-Bromo-1H-pyrazol-1-yl)-3-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500011-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromo-1H-pyrazol-1-yl)-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

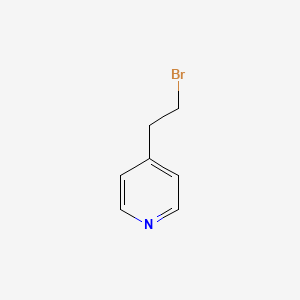

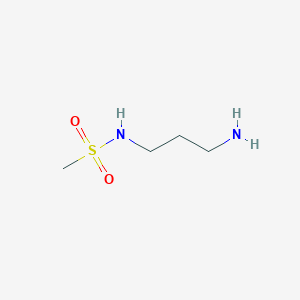

Synthesis routes and methods I

Procedure details

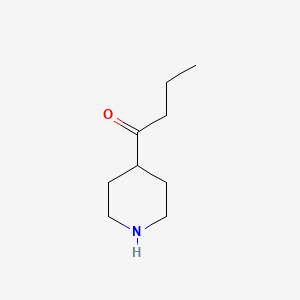

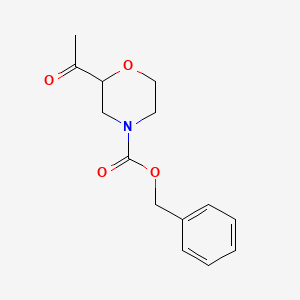

Synthesis routes and methods II

Procedure details

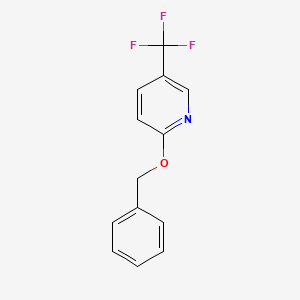

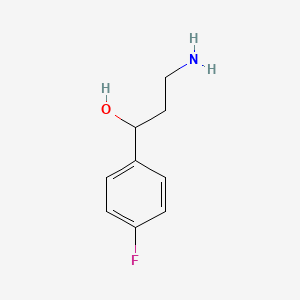

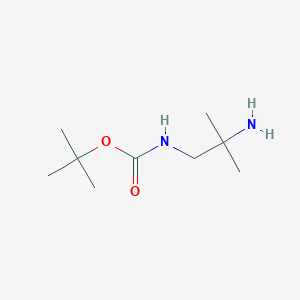

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.